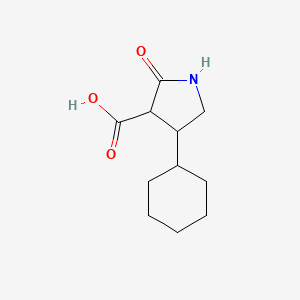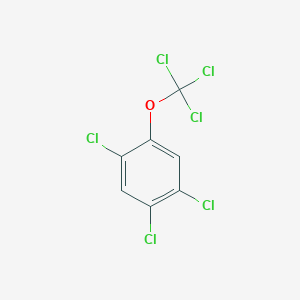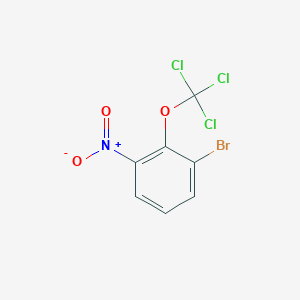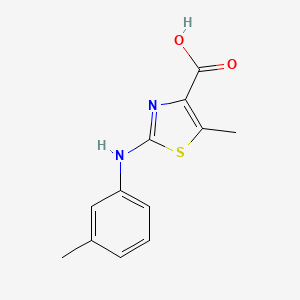
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is a cyclic amino acid with a unique structural characteristic . It has a molecular weight of 211.26 . The IUPAC name for this compound is 4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C11H17NO3/c13-10-9 (11 (14)15)8 (6-12-10)7-4-2-1-3-5-7/h7-9H,1-6H2, (H,12,13) (H,14,15) .Scientific Research Applications
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) discusses the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids. This research provides insights into the biological activity of these compounds using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Asymmetric Diels–Alder Cycloaddition
Songis et al. (2007) explored the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate. This method synthesizes enantiopure bicyclic β-amino acids, including derivatives of 4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid, providing valuable insights into asymmetric synthesis techniques (Songis, Didierjean, Laurent, Martínez, & Calmès, 2007).
Cocrystal Formation
Research by Bhogala and Nangia (2003) demonstrated the formation of cocrystals involving cyclohexanetricarboxylic acid with various bipyridine homologues. This study contributes to the understanding of hydrogen bonding in neutral and ionic complexes, which can be relevant for the study of 4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid derivatives (Bhogala & Nangia, 2003).
properties
IUPAC Name |
4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGVJHNUWGREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNC(=O)C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403853.png)







![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)


![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)